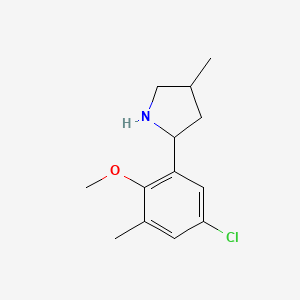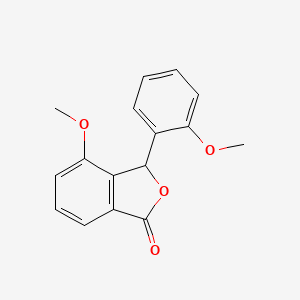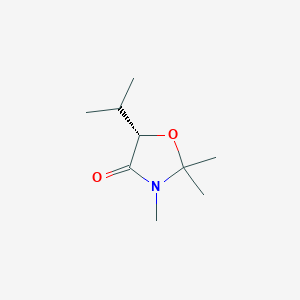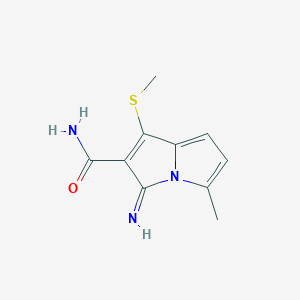![molecular formula C8H16N2O2 B12892805 2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol CAS No. 50786-90-8](/img/structure/B12892805.png)
2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is a compound that features an oxazoline ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of the oxazoline ring . Another method involves the condensation of amino alcohols with imidate hydrochlorides, carboxylic acids, ortho esters, imino ether hydrochlorides, or nitriles .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. For example, manganese dioxide can be used as a heterogeneous reagent in flow processes to achieve the oxidative aromatization of oxazolines .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU can be used for the oxidation of the oxazoline ring.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, as a ligand in asymmetric catalysis, it coordinates with metal centers to facilitate enantioselective reactions . In biological systems, its derivatives may interact with enzymes or receptors, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
Uniqueness
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its oxazoline ring provides stability and reactivity, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
50786-90-8 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propylamino]ethanol |
InChI |
InChI=1S/C8H16N2O2/c1-7(6-9-2-4-11)8-10-3-5-12-8/h7,9,11H,2-6H2,1H3 |
InChI-Schlüssel |
WDZSNVWRQSEMMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCO)C1=NCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)







![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)

